11-Bromoundecylsilane

Overview

Description

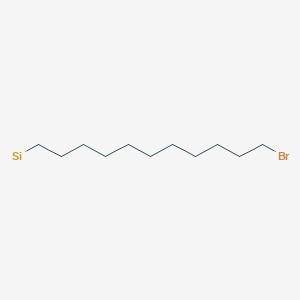

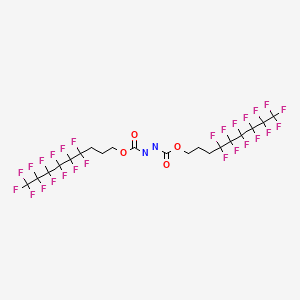

11-Bromoundecylsilane is an organosilicon compound with the chemical formula C11H25BrSi. It is a long-chain alkylfunctional silane, which means it contains a long hydrocarbon chain with a bromine atom at one end and a silicon atom at the other. This compound is primarily used in surface modification and the creation of self-assembled monolayers on various substrates, including metals and metalloids .

Mechanism of Action

Target of Action

11-Bromoundecylsilane is a coupling agent that primarily targets tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets by reacting with tertiary amines to form corresponding quaternary ammonium salts . Quaternary ammonium salts are known for their wide range of applications, including serving as phase-transfer catalysts in chemistry and disinfectants in microbiology.

Pharmacokinetics

It’s known that the compound can interact with a variety of clean hydrogenated metal and metalloid substrates This suggests that it may have broad distribution characteristics

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with tertiary amines may be affected by factors such as pH, temperature, and the presence of other reactive species . Additionally, the safety data sheet for this compound suggests that suitable protective equipment should be used when handling the compound, indicating that its stability and efficacy may be affected by the surrounding environment .

Biochemical Analysis

Biochemical Properties

11-Bromoundecylsilane plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on substrates like titanium, silicon, and silicon dioxide . It interacts with tertiary amines to form quaternary ammonium salts . These interactions are essential for modifying the surface properties of materials, making them suitable for various biochemical applications. The compound’s ability to form stable monolayers is attributed to its long alkyl chain and bromine functional group, which facilitate strong binding interactions with the substrate.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in surface modification. By altering the surface properties of substrates, it can influence cell adhesion, proliferation, and differentiation. For instance, surfaces modified with this compound can enhance cell attachment and growth, making them suitable for tissue engineering and regenerative medicine applications

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with substrate surfaces. The bromine functional group reacts with hydrogenated metal and metalloid surfaces, leading to the formation of a stable monolayer . This interaction is facilitated by the long alkyl chain, which provides hydrophobic interactions that stabilize the monolayer. The compound’s ability to form quaternary ammonium salts with tertiary amines further enhances its functionality in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound is known to form stable monolayers that can withstand various environmental conditions . Over time, factors such as exposure to moisture and temperature fluctuations can lead to degradation of the monolayer, potentially affecting its biochemical properties. Long-term studies have shown that the compound maintains its functionality for extended periods, making it suitable for various in vitro and in vivo applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as skin and respiratory irritation . Threshold effects have been observed, where the compound’s efficacy in surface modification and biochemical applications is maximized at specific concentrations. It is essential to optimize the dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to surface modification and functionalization. The compound interacts with enzymes and cofactors that facilitate the formation of quaternary ammonium salts and self-assembled monolayers . These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to cell adhesion and proliferation. The compound’s role in these pathways is crucial for its applications in tissue engineering and regenerative medicine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into cellular membranes, where it can interact with membrane proteins and lipids . This localization is essential for its role in modifying surface properties and influencing cellular processes. The compound’s distribution within tissues is also influenced by its ability to form stable monolayers on various substrates.

Subcellular Localization

This compound is primarily localized in the cellular membrane, where it exerts its effects on surface properties and cellular interactions . The compound’s hydrophobic alkyl chain and bromine functional group facilitate its integration into the membrane, allowing it to interact with membrane proteins and lipids. This subcellular localization is crucial for its role in surface modification and biochemical applications. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its functionality.

Preparation Methods

11-Bromoundecylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of 11-bromoundecene with trichlorosilane or trialkoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound .

Industrial production methods for this compound often involve similar hydrosilylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

11-Bromoundecylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrosilylation Reactions: The silicon atom in this compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new organosilicon compounds.

Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation or reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amine-functionalized silanes, while hydrosilylation reactions with alkenes can produce alkylsilane derivatives .

Scientific Research Applications

11-Bromoundecylsilane has a wide range of scientific research applications, including:

Surface Modification: It is commonly used to modify the surface properties of metals and metalloids, such as titanium, silicon, and gold.

Self-Assembled Monolayers: this compound is used to create self-assembled monolayers on various substrates.

Nanoparticle Functionalization: The compound is used to functionalize nanoparticles, improving their stability and compatibility with different environments.

Biomedical Applications: In the field of medicine, this compound is explored for its potential in creating biocompatible coatings for medical devices and implants.

Comparison with Similar Compounds

11-Bromoundecylsilane can be compared with other long-chain alkylfunctional silanes, such as:

1,10-Disiladecane: Similar to this compound, 1,10-disiladecane is used for surface modification and the creation of self-assembled monolayers.

Octadecyltrichlorosilane: This compound is another long-chain alkylfunctional silane used for surface modification.

The uniqueness of this compound lies in its balance between chain length, reactivity, and hydrophobicity, making it a versatile compound for various applications .

Properties

InChI |

InChI=1S/C11H22BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFIJYTYOJBHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si])CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313682 | |

| Record name | (11-Bromoundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469904-33-4 | |

| Record name | (11-Bromoundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3425810.png)